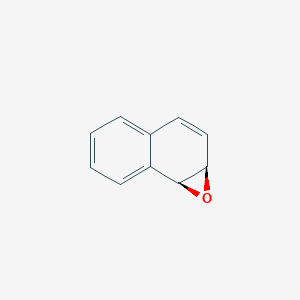

(1S,2R)-Naphthalene 1,2-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(1aR,7bS)-1a,7b-dihydronaphtho[1,2-b]oxirene |

InChI |

InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H/t9-,10+/m1/s1 |

InChI Key |

XQIJIALOJPIKGX-ZJUUUORDSA-N |

SMILES |

C1=CC=C2C3C(O3)C=CC2=C1 |

Isomeric SMILES |

C1=CC=C2[C@H]3[C@H](O3)C=CC2=C1 |

Canonical SMILES |

C1=CC=C2C3C(O3)C=CC2=C1 |

Origin of Product |

United States |

Stereochemistry and Chiral Aspects of Naphthalene 1,2 Oxide

Enantiomeric Forms: (1S,2R)- and (1R,2S)-Naphthalene 1,2-Oxide

Naphthalene (B1677914) 1,2-oxide exists as a pair of enantiomers: (+)-(1R,2S)-naphthalene 1,2-oxide and (-)-(1S,2R)-naphthalene 1,2-oxide. ebi.ac.uk These molecules have identical chemical formulas and connectivity but differ in the spatial orientation of their epoxide ring relative to the naphthalene structure. nih.govebi.ac.uk The (1R,2S) and (1S,2R) designations describe the absolute configuration at the two chiral carbon centers of the oxirane ring. nih.govebi.ac.uk The (+)- and (-)- signs refer to the direction in which each enantiomer rotates plane-polarized light.

(1R,2S)-Naphthalene 1,2-oxide is the enantiomer of (1S,2R)-naphthalene 1,2-oxide. nih.govebi.ac.uk While they share the same physical properties such as melting point and molecular weight, their interaction with chiral environments, like biological systems, can differ significantly. nih.gov Both forms are recognized as metabolites in various organisms, including mice and humans. nih.govebi.ac.uknih.gov

Table 1: Properties of Naphthalene 1,2-Oxide Enantiomers

| Property | This compound | (1R,2S)-Naphthalene 1,2-oxide |

|---|---|---|

| ChEBI ID | CHEBI:34001 | CHEBI:33998 |

| Synonyms | (-)-(1S,2R)-Naphthalene epoxide | (+)-(1R,2S)-Naphthalene epoxide |

| IUPAC Name | (1aR,7bS)-1a,7b-dihydronaphtho[1,2-b]oxirene | (1aS,7bR)-1a,7b-dihydronaphtho[1,2-b]oxirene |

| Molecular Formula | C₁₀H₈O | C₁₀H₈O |

| Average Mass | 144.17 g/mol | 144.17 g/mol |

| Relationship | Enantiomer of (1R,2S) form ebi.ac.uk | Enantiomer of (1S,2R) form nih.gov |

| Biological Role | Mouse metabolite ebi.ac.uk | Mouse metabolite nih.govebi.ac.uk |

Data sourced from ChEBI and PubChem databases. nih.govebi.ac.ukebi.ac.uk

Chirality in Reaction Mechanisms and Biological Transformations

The initial step in naphthalene metabolism is its oxidation to naphthalene 1,2-oxide, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. cdc.govepa.gov The chirality of the resulting epoxide is highly dependent on the specific CYP isozyme involved, a phenomenon known as stereoselectivity. epa.gov

Different CYP enzymes exhibit distinct preferences for producing either the (1S,2R) or (1R,2S) enantiomer. epa.gov For example, studies have shown that in certain systems, CYP2B4 preferentially forms the (1S,2R)-naphthalene oxide, whereas CYP1A1 and CYP2F2 favor the generation of the (1R,2S) enantiomer. epa.gov This stereoselectivity varies between species and tissues. For instance, lung microsomes from mice show a high rate of formation for the (1R,2S)-naphthalene oxide, while rat and hamster lung microsomes preferentially form the (1S,2R) enantiomer. cdc.gov Human lymphoblastoid cells expressing CYP2F1 predominantly produce conjugates derived from the (1S,2R)-oxide. iarc.fr

Once formed, the enantiomers of naphthalene 1,2-oxide can undergo several further transformations:

Enzymatic Hydration: Epoxide hydrolase catalyzes the trans-addition of water to the epoxide ring, forming trans-1,2-dihydrodiols. ebi.ac.uk The stereochemistry of the starting epoxide dictates the product. For example, enzyme-catalyzed hydration of (+)-naphthalene 1,2-oxide occurs almost exclusively at the allylic 2-position. ebi.ac.uk In contrast, (-)-(1S,2R)-naphthalene 1,2-oxide is converted into a mixture of (-)-(1R,2R)- and (+)-(1S,2S)-dihydrodiols through both benzylic and allylic attack. ebi.ac.uk

Glutathione (B108866) Conjugation: The epoxide ring can be opened by nucleophilic attack from glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. nih.gov This process is also stereoselective. Incubation of synthetic this compound with GSTs results in two distinct diastereomeric glutathione adducts. ebi.ac.uknih.gov Under the same conditions, the (1R,2S)-naphthalene 1,2-oxide forms a single, different glutathione conjugate. ebi.ac.uknih.gov

Rearrangement: The reactive epoxide can spontaneously rearrange to form naphthols, primarily 1-naphthol (B170400) and 2-naphthol (B1666908). epa.gov

Table 2: Stereoselectivity of Naphthalene Epoxidation by Cytochrome P450 Isozymes

| CYP Isozyme | Species/System | Preferred Enantiomer Formed | Reference |

|---|---|---|---|

| CYP1A1 | (General) | (1R,2S)-naphthalene oxide | epa.gov |

| CYP2B4 | (General) | (1S,2R)-naphthalene oxide | epa.gov |

| CYP2F1 | Human (recombinant) | (1S,2R)-naphthalene oxide | iarc.fr |

| CYP2F2 | Mouse | (1R,2S)-naphthalene oxide | epa.goviarc.fr |

| CYP P-450c | Rat (liver) | (+)-(1R,2S)-enantiomer (73%) | ebi.ac.uk |

This table summarizes findings from various studies on the stereoselective metabolism of naphthalene.

Chiral Recognition and Differentiation in Enzymatic Systems

The stereoselective metabolism of naphthalene is a clear demonstration of chiral recognition by enzymatic systems. Enzymes, being chiral macromolecules themselves, create asymmetric active sites that can differentiate between the (1S,2R) and (1R,2S) enantiomers of naphthalene 1,2-oxide.

The most prominent example is the initial epoxidation by CYP enzymes. The specific three-dimensional structure of the active site of each CYP isozyme accommodates the naphthalene molecule in a preferred orientation, leading to the selective formation of one enantiomeric oxide over the other. ebi.ac.ukepa.gov The observed species and tissue differences in naphthalene metabolism and toxicity are directly linked to the varying expression and stereoselectivity of these CYP isozymes. cdc.gov For example, the high rate of formation of the (1R,2S)-epoxide in mouse lung microsomes is a key factor in the susceptibility of this species to lung-specific toxicity. cdc.goviarc.fr Conversely, the preferential formation of the (1S,2R)-enantiomer in human lung microsomes suggests a metabolic pathway that may differ from that in mice. epa.gov

Further downstream, both epoxide hydrolase and glutathione S-transferases exhibit chiral recognition. epa.govnih.gov Epoxide hydrolase processes the two enantiomers through different reaction pathways, as seen with the hydration of (-)-(1S,2R)-naphthalene 1,2-oxide leading to a mixture of dihydrodiols, while the (+)-(1R,2S) enantiomer yields a single primary product. ebi.ac.uk Similarly, glutathione transferases differentiate between the enantiomers by forming structurally distinct glutathione adducts from each one, highlighting the ability of the enzyme's active site to recognize and interact differently with each stereoisomer. nih.gov This enzymatic differentiation is crucial in determining the ultimate metabolic fate and potential toxicity of the parent naphthalene compound.

Synthetic Methodologies and Enantioselective Approaches to 1s,2r Naphthalene 1,2 Oxide

Chemical Epoxidation Strategies

Chemical methods for the epoxidation of naphthalene (B1677914) must overcome the challenge of aromaticity and selectively deliver one specific enantiomer. This has been approached through transition-metal catalysis and the use of specific oxidizing agents.

Chiral Auxiliary-Mediated Epoxidation

The use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a foundational strategy in asymmetric synthesis. However, the direct application of this method to the enantioselective epoxidation of naphthalene to produce (1S,2R)-naphthalene 1,2-oxide is not widely documented in scientific literature. Catalytic approaches, which can generate chirality using only a sub-stoichiometric amount of a chiral agent, are generally more prevalent for this particular transformation.

Transition Metal-Catalyzed Asymmetric Epoxidation

The development of small-molecule catalysts for the enantioselective epoxidation of aromatic systems represents a significant synthetic challenge. Recently, a method for the enantioselective dearomative epoxidation of naphthalenes using a chiral manganese catalyst has been reported. nih.gov This system utilizes the high electrophilicity of a high-valent manganese-oxo species to overcome the aromaticity of the naphthalene core. nih.gov

The catalytic system employs a combination of a manganese salt, a custom-designed chiral aminopyridine ligand, and an N-protected amino acid, using aqueous hydrogen peroxide as the environmentally benign terminal oxidant. nih.gov The mild reaction conditions and short reaction times are advantageous as they help to limit the decomposition of the highly reactive arene oxide product. nih.gov This method stands as a rare example of a non-enzymatic, enantioselective oxidative dearomatization of naphthalenes, providing direct access to densely functionalized chiral building blocks. nih.gov

Table 1: Key Features of Manganese-Catalyzed Naphthalene Epoxidation

| Feature | Description |

|---|---|

| Catalyst | Chiral Manganese Complex with an Aminopyridine Ligand |

| Co-catalyst | N-protected Amino Acid |

| Oxidant | Aqueous Hydrogen Peroxide (H₂O₂) |

| Key Advantage | Provides direct, enantioselective access to arene oxides from naphthalenes under mild conditions. nih.gov |

| Significance | Represents a synthetic (non-biocatalytic) method to achieve enantioselective dearomatization epoxidation of naphthalenes. nih.gov |

Oxidation with Peroxy Acids

Direct epoxidation of naphthalene with a simple peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a racemic mixture of (1R,2S)- and this compound. The reaction is stereospecific, meaning the geometry of the starting alkene determines the geometry of the epoxide, but without a source of chiral information, it is not enantioselective. masterorganicchemistry.com

Enantioselectivity can be achieved in systems where a chiral environment is established. For instance, organocatalytic systems have been developed that utilize a chiral catalyst to mediate epoxidation by a peroxy acid or an equivalent generated in situ. nih.govuea.ac.uk In one approach, peptide-based catalysts containing an aspartic acid residue can form a catalytic peracid in the presence of hydrogen peroxide, facilitating epoxidation within a chiral pocket. nih.gov

Alternatively, substrate-controlled diastereoselective epoxidation can be employed. In an example involving a naphthalene derivative, a cis-dihydrodiol was first converted to a diacetate. Subsequent epoxidation with m-CPBA was directed exclusively trans to the existing acetate (B1210297) groups, demonstrating how stereocenters already present in a molecule can control the facial selectivity of the epoxidation reaction. arkat-usa.org

Enzymatic Synthesis and Biocatalytic Routes

Nature's catalysts, enzymes, offer highly selective routes to arene oxides. Monooxygenases and dioxygenases, in particular, are known to metabolize naphthalene, proceeding through epoxide intermediates with distinct stereochemical outcomes.

Monooxygenase-Mediated Formation

Cytochrome P450 (CYP) monooxygenases, a family of heme-containing enzymes, are central to the metabolism of xenobiotics like naphthalene. nih.govhmdb.ca These enzymes activate molecular oxygen to insert one oxygen atom into the substrate, converting naphthalene into naphthalene 1,2-oxide. nih.gov The epoxidation occurs stereoselectively, producing varying ratios of the (1R,2S) and (1S,2R) enantiomers depending on the specific CYP isozyme, the species, and the tissue . nih.govhmdb.ca

For example, studies on microsomal preparations have shown that lung microsomes from rats, hamsters, and rhesus monkeys preferentially form this compound over the (1R,2S) enantiomer. nih.gov The ratio of the epoxides is also influenced by the substrate concentration. nih.gov In humans, several CYP isoforms, including CYP1A2 and CYP3A4, are involved in the metabolism of naphthalene to its epoxides. researchgate.net The formation of this compound is significant as this specific enantiomer can undergo further metabolic reactions, such as hydrolysis by epoxide hydrolase. bohrium.com

Table 2: Stereoselectivity of Naphthalene Epoxidation in Lung Microsomes from Various Species

| Species | Ratio of (1R,2S)-oxide to (1S,2R)-oxide | Predominant Enantiomer |

|---|---|---|

| Mouse | 10:1 | (1R,2S) |

| Rat | 0.48:1 | (1S,2R) |

| Hamster | 0.61:1 | (1S,2R) |

| Rhesus Monkey | 0.12:1 | (1S,2R) |

Data based on incubations with 0.5 mM naphthalene. nih.gov

Dioxygenase-Mediated Formation

Ring-hydroxylating dioxygenases are bacterial enzymes that catalyze the incorporation of both atoms of molecular oxygen into an aromatic ring. ebi.ac.uk Naphthalene 1,2-dioxygenase (NDO), particularly from Pseudomonas species, is a well-studied example. nih.govwikipedia.org This multi-component enzyme system does not yield the epoxide as the final product; instead, it catalyzes the formation of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. wikipedia.orggenome.jp

However, the accepted mechanism for this transformation proceeds through an enzyme-bound arene oxide intermediate. ebi.ac.uk The NDO system first catalyzes a nucleophilic attack of an activated peroxo-iron species on the naphthalene substrate to form an epoxide. ebi.ac.uk This epoxide intermediate is then immediately subjected to a stereospecific ring-opening by an iron-bound hydroxide, leading to the final cis-diol product without the epoxide being released from the enzyme. ebi.ac.uk Therefore, while this compound is not the isolated product of this pathway, its formation as a transient, enzyme-bound species with the opposite (1R,2S) configuration is a crucial mechanistic step.

Table 3: Components of the Naphthalene 1,2-Dioxygenase (NDO) System

| Component | Function |

|---|---|

| Reductase (NDR) | An iron-sulfur flavoprotein that transfers electrons from NADH to the ferredoxin component. nih.govgenome.jp |

| Ferredoxin (NDF) | An iron-sulfur protein that shuttles electrons from the reductase to the terminal oxygenase. nih.gov |

| Oxygenase (NDO) | The terminal component, an α₃β₃ hexamer, containing a Rieske [2Fe-2S] center and a mononuclear non-heme iron active site where the epoxidation of naphthalene occurs. nih.govgenome.jp |

Chiral Resolution Techniques for Racemic Naphthalene 1,2-Oxide

The separation of enantiomers from a racemic mixture, a process known as resolution, is a fundamental challenge in stereochemistry. For naphthalene 1,2-oxide, two primary strategies have proven effective: direct separation using chiral chromatography and indirect separation through the formation of diastereomeric intermediates.

Chromatographic Separation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers. phenomenex.com The principle lies in the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of racemic compounds, including arene oxides. researchgate.netnih.govnih.gov These CSPs, often coated or immobilized on a silica (B1680970) gel support, create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities. sigmaaldrich.comresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. chromatographyonline.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a common chiral selector used in columns like Chiralcel OD. nih.govwindows.net

While specific HPLC conditions for the direct separation of this compound are not extensively detailed in readily available literature, the general approach involves screening various polysaccharide-based columns with different mobile phase compositions. Normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be explored to optimize the separation. The choice of solvent and additives can significantly influence the enantioselectivity. chromatographyonline.com

Table 1: Representative Chiral HPLC Columns for Enantioseparation

| Chiral Stationary Phase (CSP) | Common Trade Names | Potential Applicability |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 | Broad applicability for various racemates, including aromatic compounds. nih.govwindows.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Chiralpak IA | Known for high chiral recognition ability for a wide range of compounds. nih.gov |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux Cellulose-2 | Offers alternative selectivity to other cellulose-based phases. windows.net |

Diastereomeric Complex Formation

An alternative to direct chiral chromatography is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. libretexts.org Diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or achiral chromatography. libretexts.org

A notable method for the resolution of racemic naphthalene 1,2-oxide involves its reaction with the chiral thiol, N-acetyl-L-cysteine. nih.gov This reaction proceeds via nucleophilic attack of the cysteine thiol group on one of the epoxide carbons, leading to the formation of two diastereomeric adducts. These diastereomers can then be separated.

In a study on the stereoselectivity of cytochrome P-450, racemic naphthalene 1,2-oxide was trapped with N-acetyl-L-cysteine. The resulting diastereomeric S-conjugates were then separated by reversed-phase HPLC. nih.gov This demonstrates the feasibility of this approach, where the chirality of the resolving agent (L-cysteine derivative) allows for the chromatographic separation of the once inseparable enantiomers, now converted into distinct diastereomeric compounds. After separation, the desired enantiomer of naphthalene 1,2-oxide can, in principle, be regenerated from the separated diastereomer, although this subsequent step can be challenging.

Another approach involves the resolution of a precursor to naphthalene 1,2-oxide. For instance, the diastereomers of bromo-hydroxy-tetrahydronaphthalene derivatives have been separated using a combination of short-column chromatography and recrystallization. These separated diastereomers can then be converted into the optically pure enantiomers of naphthalene 1,2-oxide.

Reactivity and Mechanistic Investigations of Naphthalene 1,2 Oxide

Acid-Catalyzed Ring Opening Reactions

Under acidic conditions, the epoxide oxygen of (1S,2R)-naphthalene 1,2-oxide is protonated, which facilitates the cleavage of a carbon-oxygen bond. pressbooks.publibretexts.org This process is driven by the relief of ring strain and results in the formation of more stable aromatic products. acs.orgnih.gov

The acid-catalyzed isomerization of naphthalene (B1677914) 1,2-oxide leads to the formation of naphthols. unibe.chnih.gov This rearrangement is a well-documented reaction pathway for arene oxides. nih.govacs.org The primary product of this reaction is 1-naphthol (B170400), with 2-naphthol (B1666908) being formed as a minor product. researchgate.netunibe.chnih.gov In vitro experiments with rat liver microsomes have shown that 1-naphthol constitutes about 95% of the naphthol formed from the rearrangement of the 1,2-epoxide. researchgate.net This phenomenon, where a substituent migrates during an aromatic hydroxylation reaction, is known as the NIH shift. nih.govacs.org

| Reactant | Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| This compound | Acidic (pH < 7) | 1-Naphthol | 2-Naphthol | unibe.chnih.gov |

The mechanism of acid-catalyzed ring opening involves the formation of a carbocation intermediate. pressbooks.pub After protonation of the epoxide oxygen, the C-O bond cleaves. This cleavage is not entirely SN1 or SN2 in character but is a hybrid of the two. pressbooks.publibretexts.org There is significant carbocationic character at the transition state, with the positive charge being shared by the more highly substituted carbon atom. pressbooks.pub

For naphthalene 1,2-oxide, cleavage of the C1-O bond leads to a more stable benzylic carbocation at the C2 position, while cleavage of the C2-O bond results in a carbocation at the C1 position, which is also stabilized by the adjacent aromatic ring. The subsequent migration of a hydride from the C2 position to the C1 position (the NIH shift) leads to the formation of a ketone intermediate, which rapidly tautomerizes to the thermodynamically stable 1-naphthol. nih.govacs.org The preferential formation of 1-naphthol is attributed to the greater stability of the carbocation intermediate leading to its formation.

The distribution of products in a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the product that is formed fastest (the kinetic product) predominates. This pathway has a lower activation energy. libretexts.orgreddit.com

Thermodynamic Control: At higher temperatures, or if the reaction is allowed to reach equilibrium, the most stable product (the thermodynamic product) is the major product. This product is at a lower energy state. libretexts.orgreddit.com

In the acid-catalyzed rearrangement of naphthalene 1,2-oxide, 1-naphthol is the major product under typical reaction conditions. unibe.chnih.gov Theoretical studies suggest that 2-acetyl-1-naphthol is thermodynamically more stable than the 1-acetyl-2-naphthol isomer, indicating that the substitution pattern on the naphthalene ring influences stability. nih.gov While direct comparisons of 1-naphthol and 2-naphthol stability can be complex, the overwhelming formation of 1-naphthol suggests it is the thermodynamically favored product of the rearrangement. nih.gov The reaction has a measured enthalpy (ΔH) of -51.3 ± 1.7 kcal mol⁻¹, indicating a highly exothermic process that favors the formation of the stable aromatic naphthol products. acs.orgnih.gov

Nucleophilic Ring Opening Reactions

The strained epoxide ring of this compound is also susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, involving backside attack on one of the epoxide carbons, which leads to inversion of stereochemistry at the center of attack. pressbooks.publibretexts.org

In the absence of a strong acid catalyst for rearrangement, naphthalene 1,2-oxide can react with water in a hydrolysis reaction to form trans-1,2-dihydroxy-1,2-dihydronaphthalene (also known as naphthalene dihydrodiol). This reaction is a critical step in the metabolic detoxification of naphthalene. In biological systems, this hydrolysis is efficiently catalyzed by the enzyme epoxide hydrolase. researchgate.net However, non-enzymatic hydrolysis can also occur. Under neutral or basic aqueous conditions, water acts as a nucleophile, attacking one of the epoxide carbons and leading to the formation of the trans-diol. libretexts.org

This compound readily reacts with endogenous nucleophiles, a process of significant toxicological importance. nih.gov A primary biological nucleophile is the tripeptide glutathione (B108866) (GSH). nih.govnih.gov The reaction can occur non-enzymatically or be catalyzed by glutathione-S-transferases (GSTs). nih.govresearchgate.net

The nucleophilic attack by the thiol group of glutathione on one of the epoxide carbons results in the formation of a glutathione conjugate. Specifically, the reaction of this compound with reduced glutathione yields (1S)-Hydroxy-(2S)-glutathionyl-1,2-dihydronaphthalene. This conjugation is a major detoxification pathway, as it creates a more water-soluble product that can be further metabolized and excreted. nih.gov Studies using isolated hepatocytes have demonstrated that the addition of (1S,2R)-naphthalene oxide leads to a rapid, concentration-dependent depletion of intracellular glutathione, corresponding with the formation of glutathione adducts. nih.govnih.gov

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Water (H₂O) | Neutral/Basic or Enzymatic (Epoxide Hydrolase) | trans-1,2-Dihydroxy-1,2-dihydronaphthalene | libretexts.org |

| Glutathione (GSH) | Physiological/Enzymatic (GSTs) | (1S)-Hydroxy-(2S)-glutathionyl-1,2-dihydronaphthalene | nih.gov |

Regioselectivity and Stereoselectivity of Nucleophilic Attack

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity (the position of attack) and stereoselectivity (the stereochemical outcome) of this process are influenced by both the nature of the nucleophile and the enzymatic or chemical environment.

Research into the biocatalytic ring-opening of naphthalene epoxides has demonstrated distinct regioselectivity. In one study, the nucleophilic attack of an azide (B81097) anion on an enzymatically generated naphthalene epoxide derivative (from 1-bromonaphthalene) occurred selectively at the C2 position. astrochem.orgh-its.org However, a peculiar selectivity was noted for the unsubstituted naphthalene epoxide, where the azide nucleophile attacked the C1 position, yielding a 1-azido-2-ol product. astrochem.orgunibe.ch This highlights that subtle changes in the substrate can alter the preferred site of nucleophilic attack.

The enzymatic hydrolysis of naphthalene 1,2-oxide, catalyzed by epoxide hydrolase, provides a clear example of both regioselective and stereoselective control. The addition of water to the (+)-(1R,2S)-enantiomer of naphthalene 1,2-oxide occurs with high regioselectivity, attacking exclusively at the allylic C2 position. acs.org In contrast, the enzymatic hydrolysis of the (-)-(1S,2R)-naphthalene 1,2-oxide enantiomer is less regioselective. Nucleophilic attack by water occurs at both the benzylic C1 position and the allylic C2 position, resulting in a 40:60 mixture of the (-)-(1R,2R)- and (+)-(1S,2S)-dihydrodiols, respectively. acs.org In all these enzymatic cases, the attack occurs from the backside, leading to a trans-disubstituted diol, a hallmark of stereoselective epoxide ring-opening.

| Enantiomer | Nucleophile | Position of Attack | Product(s) | Reference |

|---|---|---|---|---|

| (+)-(1R,2S)-Naphthalene 1,2-oxide | H₂O (catalyzed by Epoxide Hydrolase) | C2 (Allylic) | (-)-(1R,2R)-dihydrodiol | acs.org |

| (-)-(1S,2R)-Naphthalene 1,2-oxide | H₂O (catalyzed by Epoxide Hydrolase) | C1 (Benzylic) and C2 (Allylic) (40:60 ratio) | (-)-(1R,2R)-dihydrodiol and (+)-(1S,2S)-dihydrodiol | acs.org |

| Naphthalene 1,2-oxide (unsubstituted) | Azide (N₃⁻) | C1 (Benzylic) | 1-azido-2-ol product | astrochem.orgunibe.ch |

Isomerization and Rearrangement Pathways

This compound is a chemically labile intermediate that readily undergoes isomerization to more stable phenolic structures. rsc.org These rearrangement pathways are critical to its chemical behavior and are driven by the significant thermodynamic gain associated with restoring the aromaticity of the naphthalene ring system.

A primary pathway for the isomerization of naphthalene 1,2-oxide to 1-naphthol is the NIH shift, a characteristic intramolecular rearrangement for arene oxides. acs.org The mechanism is analogous to an SN1-type reaction where the stability of the intermediate carbocation plays a guiding role. researchgate.net The process is typically initiated by acid catalysis (protonation of the epoxide oxygen), which facilitates the cleavage of a carbon-oxygen bond. This ring-opening step generates a resonance-stabilized carbocation intermediate. Subsequently, a hydride ion (H⁻) migrates from the adjacent C2 position to the electron-deficient C1 carbocation. This 1,2-hydride shift is the defining step of the NIH shift mechanism. The resulting intermediate is a keto-tautomer which rapidly enolizes to form the thermodynamically stable aromatic product, 1-naphthol.

Beyond the specific NIH shift mechanism, naphthalene 1,2-oxide can undergo spontaneous aromatization to 1-naphthol, particularly under acidic conditions. rsc.org This non-enzymatic rearrangement is a highly exothermic process, driven by the large resonance stabilization energy gained upon forming the fully aromatic naphthol ring system. Microcalorimetric studies have measured the reaction enthalpy for the acid-catalyzed aromatization of naphthalene 1,2-oxide to be approximately -51.3 kcal/mol, confirming the strong thermodynamic driving force behind this transformation. While the epoxide possesses a degree of thermodynamic stability, the activation barrier for ring-opening is readily overcome, leading to the spontaneous and often rapid conversion to 1-naphthol. rsc.org

Photochemical Transformations

Direct studies on the photochemical transformations of isolated this compound are not extensively documented. However, its role as a key transient species in the photodegradation of naphthalene is well-inferred from the observed reaction products. The ultraviolet (UV) irradiation of naphthalene in the presence of water or oxygen is known to produce oxidized derivatives, including naphthols.

Computational and Theoretical Studies on Naphthalene 1,2 Oxide

Quantum Mechanical and Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations serve as a powerful tool to investigate enzymatic reactions where bond-breaking and bond-forming events occur within the complex environment of a protein. In the context of (1S,2R)-naphthalene 1,2-oxide, QM/MM studies are primarily focused on elucidating its formation mechanism within the active site of cytochrome P450 (CYP450) enzymes.

In a typical QM/MM setup for CYP450-mediated naphthalene (B1677914) epoxidation, the QM region includes the enzyme's heme cofactor (specifically the high-valent iron-oxo species known as Compound I), the naphthalene substrate, and critical amino acid residues in the immediate vicinity. The rest of the enzyme and the surrounding solvent are treated with the computationally less expensive MM force field. This approach allows for a detailed quantum mechanical description of the electron rearrangements during the oxygen transfer from Compound I to the naphthalene double bond, while still accounting for the steric and electrostatic influence of the entire protein environment.

These simulations have been instrumental in understanding the factors that control the stereoselectivity of the epoxidation reaction, explaining why enzymes preferentially produce one enantiomer, such as this compound, over the other. Studies have shown that the protein environment plays an active role by precisely orienting the substrate relative to the iron-oxo active species, thereby lowering the activation barrier for oxidation at a specific face of the naphthalene molecule. researchgate.netrsc.org The interactions between the protein and the propionate (B1217596) groups of the heme are also crucial for stabilizing the transition state. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry for calculating the electronic structure and energetic properties of molecules. It has been extensively applied to understand the intrinsic reactivity and stability of naphthalene 1,2-oxide.

A crucial reaction of arene oxides is their spontaneous or acid-catalyzed rearrangement to phenols, a process known as the NIH shift. This reaction proceeds through a carbocation intermediate, and the formation of this intermediate is the rate-determining step. DFT calculations have been employed to model the transition state of this rearrangement and to calculate its associated activation energy.

For naphthalene 1,2-oxide, the acid-catalyzed ring-opening leads to the formation of 1-naphthol (B170400). Computational studies have shown a good linear correlation between the experimentally measured free energy of activation for this process and the calculated enthalpy of carbocation formation in water. nih.gov This indicates that DFT methods can accurately model the energetics of the key intermediate that governs the reaction rate. The analysis of the transition state structure reveals the extent of C-O bond cleavage and the delocalization of the resulting positive charge into the aromatic system, providing a detailed mechanistic picture of the NIH shift. nih.gov

The thermodynamic stability of naphthalene 1,2-oxide is a key determinant of its reactivity and biological fate. The aromatization of naphthalene 1,2-oxide to 1-naphthol is a highly exothermic process. Microcalorimetric measurements have determined the reaction enthalpy (ΔH) for this conversion to be -51.3 ± 1.7 kcal/mol. nih.gov

Despite this large thermodynamic driving force for aromatization, naphthalene 1,2-oxide exhibits unexpectedly low reactivity compared to other related epoxides. DFT calculations, using the B3LYP hybrid functional, have provided an explanation for this phenomenon. The calculations revealed an unusual thermodynamic stabilization of the naphthalene oxide structure amounting to 2.7 kcal/mol. nih.gov This stabilization, which is not observed in related, more reactive epoxides, is attributed to homoconjugative and homoaromatic effects, where the oxirane ring's p-type orbitals interact favorably with the π-system of the adjacent aromatic ring. nih.gov

| Parameter | Value | Method |

|---|---|---|

| Reaction Enthalpy of Aromatization (ΔH) | -51.3 ± 1.7 kcal/mol | Experimental (Microcalorimetry) |

| Calculated Stabilization Energy | 2.7 kcal/mol | Computational (DFT/B3LYP) |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a substrate or product and an enzyme over time. For this compound, MD simulations are used to study its precursor, naphthalene, binding to enzymes like CYP450, and the subsequent behavior of the epoxide product within the active site.

MD simulations have revealed the presence of specific channels through which substrates like naphthalene can enter the buried active site of CYP450 enzymes. researchgate.net These simulations show that the enzyme is not a static structure but a flexible entity, with key amino acid residues at the channel entrance acting as "gates" that control substrate access. The binding of naphthalene in the active site is governed by a combination of hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Electronic Structure Analysis and Bonding Character

The electronic structure of naphthalene 1,2-oxide dictates its chemical properties. Theoretical analyses, often using methods like Natural Bond Orbital (NBO) analysis, provide insights into charge distribution, orbital interactions, and bonding.

The fusion of the strained, three-membered epoxide ring to the aromatic naphthalene system creates a unique electronic structure. The oxygen atom is highly electronegative, leading to a polarization of the C-O bonds and making the epoxide carbons electrophilic and susceptible to nucleophilic attack.

| Compound | Heat of Formation (kcal/mol) | LUMO-HOMO Gap (eV) |

|---|---|---|

| Naphthalene | 37.38 | 8.99 |

| Naphthalene-1,2-epoxide | 86.12 | 8.63 |

| 1-Naphthol | 15.20 | 8.11 |

Note: Data adapted from molecular modelling analyses. Absolute values can vary with the level of theory, but trends are informative.

Prediction of Spectroscopic Properties from Theoretical Models

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For a chiral molecule like this compound, chiroptical spectroscopy is particularly important.

Circular Dichroism (CD) Spectroscopy: The prediction of CD spectra using time-dependent density functional theory (TD-DFT) is a powerful tool for assigning the absolute configuration of chiral molecules. By calculating the CD spectrum for the (1S,2R) enantiomer and comparing it to the experimental spectrum, one can unambiguously determine the stereochemistry of the metabolically produced arene oxide. These calculations involve computing the electronic transition energies and the corresponding rotational strengths, which determine the sign and intensity of the CD bands. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. icm.edu.plwarwick.ac.uknih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict the chemical shifts. Comparing these predicted spectra with experimental data can help confirm the structure of naphthalene 1,2-oxide and assign specific resonances, especially for the protons and carbons of the epoxide ring which are in a unique chemical environment. icm.edu.plruc.dk

Enzymatic Biotransformation and Metabolite Formation Pathways of Naphthalene 1,2 Oxide

Cytochrome P450 (CYP) Mediated Epoxidation of Naphthalene (B1677914) to Naphthalene 1,2-Oxide

The initial and obligatory reaction in the metabolic activation of naphthalene is its oxidation to a chiral 1,2-epoxide by cytochrome P450 (CYP) enzymes. nih.gov This conversion is a key determinant of naphthalene-induced toxicity, as the resulting epoxide is a reactive electrophile. frontiersin.orgescholarship.org The formation of naphthalene 1,2-oxide can proceed through electrophilic addition at either the α- or β-carbon of naphthalene. nih.govnih.gov This epoxide is unstable and can rearrange non-enzymatically to form 1-naphthol (B170400) or undergo further enzymatic transformations. frontiersin.orgresearchgate.net

Several CYP isozymes are capable of metabolizing naphthalene, but the efficiency and primary role can vary significantly between species and tissues.

CYP2F2 : In mice, CYP2F2, which is highly expressed in the respiratory tract, is the primary enzyme responsible for the bioactivation of naphthalene. escholarship.orgnih.govresearchgate.net This isozyme metabolizes naphthalene with high catalytic efficiency, which is linked to the species- and cell-specific toxicity of naphthalene in the murine lung. nih.govnih.gov The human ortholog, CYP2F1, metabolizes naphthalene at a much lower rate, which may contribute to the lower susceptibility of humans to naphthalene-induced lung toxicity. nih.gov Studies with Cyp2f2-null mice have confirmed the essential role of this enzyme in naphthalene bioactivation and toxicity in the lung. nih.gov

CYP1B1 : The cytochrome P450 enzyme CYP1B1 is also involved in the metabolic activation and transformation of naphthalene. nih.govnih.gov Computational studies have shown that CYP1B1 can generate naphthalene 1,2-oxide through additions on both the α- and β-carbons of the naphthalene molecule. nih.govnih.gov The activation of naphthalene by CYP1B1 is considered an important factor in its potential carcinogenicity. nih.govnih.gov

Other isozymes, such as CYP1A2 and CYP3A4, have been identified as the most efficient producers of naphthalene metabolites in human liver microsomes. nih.gov

The epoxidation of naphthalene by CYP enzymes is a stereoselective process, resulting in the formation of two enantiomers: (+)-(1R,2S)-naphthalene 1,2-oxide and (-)-(1S,2R)-naphthalene 1,2-oxide. The specific enantiomer that predominates depends on the particular CYP isozyme catalyzing the reaction.

For instance, recombinant murine CYP2F2 exhibits a high degree of stereoselectivity, preferentially forming the (+)-(1R,2S)-naphthalene oxide in a 66:1 enantiomeric ratio over the (1S,2R)-oxide. nih.gov In contrast, studies with other isozymes, such as cytochrome P-450b, have shown a predominance of the (-)-(1S,2R)-oxide. wikipedia.org The enantiomeric composition of metabolites can also vary between different organs within the same animal, reflecting the different profiles of CYP isozyme expression. nih.gov

The kinetics of naphthalene epoxidation vary significantly among different CYP isozymes. Recombinant murine CYP2F2 has a very high affinity for naphthalene and a high catalytic rate.

Table 1: Kinetic parameters for naphthalene metabolism by recombinant murine CYP2F2. nih.gov

In studies using pooled human liver microsomes, CYP1A2 was identified as the most efficient isozyme for producing the downstream metabolite trans-1,2-dihydro-1,2-naphthalenediol (via the epoxide), while CYP3A4 was most effective for 2-naphthol (B1666908) production. nih.gov

Table 2: Kinetic parameters for naphthalene metabolism in pooled human liver microsomes. nih.gov

Epoxide Hydrolase (EH) Catalyzed Hydrolysis

Following its formation, naphthalene 1,2-oxide is a substrate for epoxide hydrolases (EHs), which catalyze the addition of water to the epoxide ring to form trans-1,2-dihydroxy-1,2-dihydronaphthalene (also known as naphthalene dihydrodiol). frontiersin.orgwikipedia.org This hydrolysis is a key step in the detoxification pathway. Mammals possess several forms of epoxide hydrolase, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most studied.

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a membrane-bound enzyme primarily located in the endoplasmic reticulum. wikipedia.org It plays a significant role in the metabolism of xenobiotics. mEH preferentially hydrolyzes cyclic and arene epoxides, such as naphthalene 1,2-oxide, converting them into their corresponding trans-dihydrodiols. nih.gov The formation of naphthalene dihydrodiol from the epoxide intermediate is a detoxification reaction catalyzed by mEH. frontiersin.orgresearchgate.net Studies using mEH-deficient mice have shown that the absence of this enzyme alters the profile of naphthalene metabolites and can affect the site-specific toxicity of the parent compound, indicating that mEH-dependent metabolites contribute to cytotoxicity in certain tissues. The enzyme exhibits stereoselectivity; kinetic studies have shown that the (+)-(1R,2S)-enantiomers of arene oxides generally exhibit lower Km values for hydration by mEH compared to their (-)-(1S,2R)-counterparts. wikipedia.org

Cytosolic, or soluble, epoxide hydrolase (sEH), encoded by the EPHX2 gene, is found primarily in the cytosol and peroxisomes. nih.gov In contrast to mEH, sEH shows a strong preference for aliphatic epoxides, particularly endogenous fatty acid epoxides like epoxyeicosatrienoic acids (EETs). nih.gov The catalytic activity of sEH on arene oxides, such as naphthalene 1,2-oxide, is very low. nih.gov Its contribution to the hydrolysis of naphthalene 1,2-oxide is considered insignificant compared to the activity of mEH and other detoxification pathways like glutathione (B108866) S-transferase conjugation. nih.govwikipedia.org Therefore, while sEH is a critical enzyme for the metabolism of endogenous lipid signaling molecules, it does not play a major role in the detoxification of naphthalene-derived epoxides. wikipedia.org

Formation of Naphthalene Dihydrodiols (e.g., trans-1,2-Dihydroxy-1,2-dihydronaphthalene)

The enzymatic hydration of naphthalene 1,2-oxide to its corresponding dihydrodiol is a critical detoxification pathway. This biotransformation is catalyzed by the enzyme epoxide hydrolase (EH), which is present in various tissues, including the liver researchgate.netnih.gov. The reaction involves the addition of a water molecule across the epoxide ring, resulting in the formation of trans-1,2-dihydroxy-1,2-dihydronaphthalene nih.gov.

Stereochemical Course of EH-Catalyzed Hydrolysis

The hydrolysis of naphthalene oxides catalyzed by epoxide hydrolase proceeds with a high degree of stereospecificity. The enzyme facilitates the trans-addition of water to the epoxide ring ebi.ac.uk. The mechanism of microsomal epoxide hydrolase 1 (EPHX1) involves a two-step process: an initial nucleophilic attack by an enzyme residue to form a covalent enzyme-substrate ester intermediate, followed by the hydrolysis of this intermediate by an activated water molecule to yield the dihydrodiol product nih.gov.

For (1S,2R)-naphthalene 1,2-oxide, the enzymatic addition of water occurs via two competing pathways: attack at the benzylic C-1 position and the allylic C-2 position. This results in a mixture of dihydrodiol products. Specifically, the hydrolysis of (-)-(1S,2R)-naphthalene 1,2-oxide yields a 40:60 mixture of (-)-(1R,2R)-dihydrodiol (from benzylic attack) and (+)-(1S,2S)-dihydrodiol (from allylic attack), respectively ebi.ac.uk. In contrast, the enzymatic hydration of the (+)-(1R,2S)-naphthalene 1,2-oxide occurs almost exclusively (>99%) at the allylic C-2 position ebi.ac.uk. This differential regioselectivity underscores the precise stereochemical control exerted by the enzyme's active site.

| Substrate Enantiomer | Position of Nucleophilic Attack | Product Dihydrodiol(s) | Product Ratio |

|---|---|---|---|

| (-)-(1S,2R)-Naphthalene 1,2-oxide | Benzylic (C-1) and Allylic (C-2) | (-)-(1R,2R)-dihydrodiol and (+)-(1S,2S)-dihydrodiol | 40:60 |

| (+)-(1R,2S)-Naphthalene 1,2-oxide | Allylic (C-2) | (-)-(1R,2R)-dihydrodiol | >99% |

Glutathione S-Transferase (GST) Conjugation

Another major detoxification pathway for naphthalene 1,2-oxide involves its conjugation with the endogenous tripeptide, glutathione (GSH) researchgate.net. This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs) and represents a crucial mechanism for neutralizing the reactive epoxide nih.govresearchgate.net.

Formation of Glutathione Conjugates

The reaction between naphthalene 1,2-oxide and GSH yields stable, water-soluble adducts that can be further metabolized and excreted. The primary conjugate formed is S-(1,2-dihydro-2-hydroxynaphthyl)-glutathione epa.gov. Studies using isolated hepatocytes have demonstrated that the addition of (1S,2R)-naphthalene oxide leads to a rapid and concentration-dependent depletion of intracellular GSH, which directly correlates with the formation of glutathione conjugates nih.gov. The levels of these adducts peak within minutes of exposure to the epoxide nih.gov.

The efficiency of this conjugation pathway is evident in experiments where increasing the concentration of GSH in incubation mixtures containing naphthalene leads to a corresponding increase in the formation of the GSH conjugate, at the expense of other metabolites like naphthols and the dihydrodiol epa.gov. This indicates that GST-catalyzed conjugation is a highly competitive pathway in the metabolism of naphthalene 1,2-oxide.

| GSH Concentration | GSH Conjugate Yield | Naphthol Yield | Dihydrodiol Yield |

|---|---|---|---|

| Low | Low | High | High |

| High | High | Low | Low |

Mechanisms of Glutathione Adduct Formation

The formation of glutathione adducts proceeds via the nucleophilic attack of the thiolate anion of GSH on one of the electrophilic carbon atoms of the epoxide ring. GST enzymes facilitate this reaction by binding both substrates in close proximity within their active site and activating the sulfur atom of GSH. The ability of naphthalene 1,2-oxide to readily diffuse across intact cellular membranes is a key factor in this process nih.govnih.gov. Upon formation by cytochrome P450 enzymes, the epoxide can either be detoxified within the same cell or diffuse out and subsequently enter adjacent cells, where it can then react with intracellular GSH nih.gov. Experiments have shown that a substantial fraction (over one-third) of exogenously added (1S,2R)-naphthalene oxide becomes available for conjugation with intracellular glutathione in hepatocytes, highlighting the permeability of the epoxide nih.gov.

Interconversion with Naphthols and Naphthoquinones

In addition to enzymatic detoxification, naphthalene 1,2-oxide can undergo rearrangement to form naphthols, which can be further oxidized to naphthoquinones researchgate.netnih.gov. This pathway represents a shift from a detoxification route to one that can potentially generate other reactive species.

Enzymatic and Spontaneous Rearrangements to 1-Naphthol and 2-Naphthol

Naphthalene 1,2-oxide is chemically unstable and can spontaneously isomerize to form naphthols, primarily 1-naphthol researchgate.netresearchgate.net. This non-enzymatic rearrangement is pH-dependent; the epoxide is relatively stable under alkaline conditions but readily converts to 1-naphthol (as the major product) and traces of 2-naphthol under acidic conditions (pH < 7) nih.gov. This rearrangement pathway competes directly with the enzymatic detoxification routes catalyzed by epoxide hydrolase and glutathione S-transferases. Indeed, when epoxide hydrolase activity is inhibited or saturated, the yield of naphthol increases as more of the epoxide is channeled into the rearrangement pathway epa.gov. In vitro studies using rat liver microsomes have confirmed that the formation of 1-naphthol is the overwhelmingly preferred outcome of this rearrangement, accounting for approximately 95% of the naphthol products researchgate.net.

Subsequent Oxidation to Naphthoquinones (e.g., 1,2-Naphthoquinone, 1,4-Naphthoquinone)

Following its formation, this compound and its enantiomer can be further metabolized to various downstream products, including several different quinones. researchgate.net These metabolites, specifically 1,2-naphthoquinone and 1,4-naphthoquinone, are formed through multiple enzymatic and non-enzymatic pathways.

1,2-Naphthoquinone is a recognized metabolite of naphthalene that arises from the precursor naphthalene 1,2-oxide. wikipedia.orgnih.gov One significant pathway involves the hydration of naphthalene 1,2-oxide by epoxide hydrolase to form trans-1,2-dihydro-1,2-dihydroxynaphthalene (naphthalene dihydrodiol). researchgate.netresearchgate.net This dihydrodiol can then be rapidly metabolized to 1,2-naphthoquinone by aldo-keto reductases (AKRs). researchgate.net In studies with isolated mouse-lung Clara cells, 1,2-naphthoquinone has been identified as one of the naphthalene-related metabolites that form covalent protein adducts. nih.gov

The formation of 1,4-naphthoquinone can also occur from naphthalene 1,2-oxide. researchgate.net This pathway can proceed through 1-naphthol, which is generated by the spontaneous, non-enzymatic rearrangement of naphthalene 1,2-oxide. researchgate.netresearchgate.net In human liver microsomes, specific cytochrome P450 isoforms, namely CYP1A2 and CYP2D6*1, are capable of further biotransforming 1-naphthol to produce 1,4-naphthoquinone. researchgate.netsemanticscholar.org The (1S,2R)-naphthalene-oxide enantiomer is converted to the corresponding dihydrodiol much more slowly than the (1R,2S)-epoxide, which may influence the relative flux through these different pathways. nih.gov

| Precursor Metabolite | Enzyme/Process | Resulting Naphthoquinone | Reference |

|---|---|---|---|

| Naphthalene 1,2-Oxide ➔ Naphthalene Dihydrodiol | Epoxide Hydrolase, then Aldo-Keto Reductase (AKR) | 1,2-Naphthoquinone | researchgate.net |

| Naphthalene 1,2-Oxide ➔ 1-Naphthol | Spontaneous Rearrangement, then CYP1A2 / CYP2D6*1 | 1,4-Naphthoquinone | researchgate.netresearchgate.netsemanticscholar.org |

In Vitro Studies on Enzyme Activity and Species-Specific Differences

Significant species-specific differences in the enzymatic biotransformation of naphthalene and its metabolites, including naphthalene 1,2-oxide, have been extensively documented through in vitro studies. nih.gov These differences are critical in understanding species susceptibility to naphthalene-induced toxicity.

The initial P450-mediated epoxidation of naphthalene shows marked variation between species. Mouse lung microsomes exhibit high rates of naphthalene metabolism, preferentially forming the (1R,2S)-naphthalene epoxide. researchgate.net The enzyme responsible for this high activity in mice is Cytochrome P450 2F2 (CYP2F2). researchgate.net In contrast, the human ortholog, CYP2F1, metabolizes naphthalene at a rate that is 2400 times slower than mouse CYP2F2. researchgate.net Furthermore, in vitro studies using microsomal preparations from different species have shown that the rates of naphthalene metabolism to dihydrodiol and glutathione conjugates are substantially lower in hamster, rat, and rhesus macaque lung tissue (37%, 12%, and 1%, respectively) compared to mouse lung tissue. nih.gov

Studies focusing on human enzymes have identified CYP1A2 as the most efficient isoform in human liver microsomes for producing naphthalene dihydrodiol and 1-naphthol from the epoxide precursor, while CYP3A4 is most effective for producing 2-naphthol. nih.govsemanticscholar.org

The activity of subsequent metabolic enzymes also varies. The (1S,2R)-naphthalene-oxide enantiomer is a much poorer substrate for microsomal epoxide hydrolase (mEH) compared to the (1R,2S)-epoxide. nih.gov This slower conversion to the dihydrodiol can affect the balance of subsequent metabolic pathways. Studies using mEH null mice confirmed that while mEH-dependent metabolites contribute to cytotoxicity, non-mEH pathways are also significant in mediating cellular damage in the lung. nih.gov

In vitro airway models, such as air-liquid interface (ALI) cultures, have been used to compare metabolism across species while maintaining cellular differentiation. These models have confirmed and quantified species differences, showing that mouse ALI cultures have a significantly higher rate of naphthalene metabolism than human or rhesus macaque cultures. Specifically, naphthalene-glutathione conjugate formation was 100-fold higher in mouse cultures than in rhesus, and naphthalene-dihydrodiol production was 10-fold higher than in human cultures. physiology.org

| Species | Relative Rate of Metabolism (vs. Mouse) | Key P450 Isoform(s) | Reference |

|---|---|---|---|

| Mouse | 100% | CYP2F2, CYP2A5 (nasal) | nih.govnih.gov |

| Hamster | 37% | N/A | nih.gov |

| Rat | 12% | N/A | nih.gov |

| Rhesus Macaque | 1% | N/A | nih.gov |

| Human | Very Low (CYP2F1 activity is ~0.04% of mouse CYP2F2) | CYP1A2, CYP3A4, CYP2F1 | nih.govresearchgate.net |

Environmental Degradation Pathways of Naphthalene 1,2 Oxide

Microbial Degradation Mechanisms

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of naphthalene (B1677914) and its derivatives. The initial steps of these microbial degradation pathways often involve the formation of epoxide intermediates like naphthalene 1,2-oxide.

Bacterial Oxidation Pathways

In many bacterial species, the degradation of naphthalene is initiated by a multi-component enzyme system known as naphthalene dioxygenase. frontiersin.org This enzyme catalyzes the oxidation of naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol). nih.govasm.org While naphthalene 1,2-oxide is not the direct product of this dioxygenase reaction, some bacterial systems, particularly those involving cytochrome P-450 monooxygenases, can form naphthalene 1,2-oxide. researchgate.net This epoxide is then typically hydrated to form trans-1,2-dihydroxy-1,2-dihydronaphthalene. researchgate.net The subsequent steps involve dehydrogenation to yield 1,2-dihydroxynaphthalene, followed by ring cleavage and further metabolism into central metabolic pathways. frontiersin.org Genera such as Pseudomonas are well-studied for their ability to degrade naphthalene through these pathways. frontiersin.orgethz.ch

Table 1: Key Bacterial Genera and Enzymes in Naphthalene Degradation

| Bacterial Genus | Key Enzyme System | Initial Product from Naphthalene |

|---|---|---|

| Pseudomonas | Naphthalene 1,2-Dioxygenase | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene |

| Mycobacterium | Cytochrome P-450 monooxygenase & Dioxygenase | Naphthalene 1,2-oxide (trans-diol precursor) and cis-diol |

Fungal Degradation Pathways

Fungi employ different enzymatic strategies for naphthalene oxidation compared to most bacteria. The initial attack on the naphthalene ring is often catalyzed by cytochrome P-450 monooxygenases, which results in the formation of naphthalene 1,2-oxide as a key intermediate. nih.gov This epoxide is then enzymatically hydrated by epoxide hydrolases to form trans-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov Studies with the fungus Cunninghamella elegans have demonstrated this pathway, showing the incorporation of one oxygen atom from molecular oxygen (O₂) and the other from water (H₂O) into the final dihydrodiol product. nih.gov Some fungi, like Pleurotus ostreatus, can further metabolize these products into compounds like salicylic (B10762653) acid and benzoic acid. researchgate.net Another fungal enzyme, an aromatic peroxygenase from Agrocybe aegerita, has been shown to hydroxylate naphthalene, proposing naphthalene 1,2-oxide as the primary intermediate product. nih.gov

Table 2: Fungal Genera and Proposed Intermediates in Naphthalene Degradation

| Fungal Genus | Key Enzyme System | Key Intermediate | Primary Dihydrodiol Product |

|---|---|---|---|

| Cunninghamella | Cytochrome P-450 monooxygenase | Naphthalene 1,2-oxide | trans-1,2-dihydroxy-1,2-dihydronaphthalene |

| Pleurotus | Naphthalene dioxygenase and ligninolytic enzymes | α- and β-naphthol | 1,2-Dihydroxynaphthalene |

| Aspergillus | Phenol 2-monooxygenase, Catechol 1,2-dioxygenase | Salicylic acid, Catechol | Not specified |

Role of Specific Microbial Enzymes (e.g., Naphthalene 1,2-Dioxygenase)

Naphthalene 1,2-dioxygenase (NDO) is a pivotal enzyme in the aerobic bacterial degradation of naphthalene. nih.gov It is a multi-component enzyme system typically consisting of a reductase, a ferredoxin, and an oxygenase component. ebi.ac.uknih.gov The oxygenase component contains a Rieske-type [2Fe-2S] cluster and a mononuclear iron center at the active site. nih.gov

The reaction mechanism involves the transfer of electrons from NADH via the reductase and ferredoxin to the terminal oxygenase. ebi.ac.uk The oxygenase then activates molecular oxygen and incorporates both oxygen atoms into the naphthalene ring to form the stereospecific product, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govwikipedia.org Although an epoxide intermediate is formed on the enzyme during the catalytic cycle, it is not released. ebi.ac.uk Instead, the reaction proceeds directly to the cis-diol. ebi.ac.uk This enzyme is notable for its broad substrate specificity, acting on various aromatic compounds, but it is highly regio- and enantioselective in its reactions. nih.gov

Atmospheric Oxidation Mechanisms

In the atmosphere, naphthalene and its derivatives are primarily degraded through oxidation reactions initiated by photochemically generated radicals.

Reactions with Hydroxyl Radicals (OH)

The dominant atmospheric loss process for gas-phase naphthalene is its reaction with the hydroxyl radical (OH). rsc.org This reaction proceeds mainly through the electrophilic addition of the OH radical to the aromatic ring, with the primary addition occurring at the C1-position. rsc.orgrsc.org This initial step forms a C₁₀H₈-1-OH radical adduct. rsc.org This reaction is relatively fast, making the atmospheric lifetime of naphthalene short, on the order of hours to a day. The subsequent reactions of this adduct determine the ultimate degradation products.

Formation and Fate of Peroxy Radicals and Epoxide-like Intermediates

Following the initial OH addition, the resulting C₁₀H₈-OH radical adduct rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). rsc.orgbohrium.com Theoretical studies indicate that O₂ addition is most likely to occur at the C2 or C4 positions relative to the OH addition. rsc.org These peroxy radicals are central intermediates that can undergo several reaction pathways.

In the presence of nitric oxide (NO), the peroxy radical can be converted to an alkoxy radical (RO). This alkoxy radical can then undergo further reactions, including intramolecular rearrangement and ring cleavage, leading to the formation of products like 2-formylcinnamaldehyde. rsc.org Alternatively, the peroxy radical can undergo ring-closure to form bicyclic radicals and subsequently epoxide-like intermediates. rsc.org These intermediates are typically unstable and can rearrange or react further to form various oxygenated products, including naphthoquinones and ring-opened compounds. rsc.orgresearchgate.net

Photodegradation Processes of (1S,2R)-Naphthalene 1,2-oxide

The environmental fate of this compound, a key intermediate in the metabolism of naphthalene, is significantly influenced by photodegradation. This process involves the transformation of the molecule upon absorption of light, particularly in the ultraviolet (UV) spectrum. While direct and extensive research specifically on the photodegradation of the (1S,2R)-enantiomer of naphthalene 1,2-oxide is limited, the broader understanding of the photochemistry of naphthalene and its derivatives provides a framework for its likely environmental degradation pathways.

Photo-induced Transformations of Naphthalene-Derived Products

Naphthalene and its oxidation products are known to undergo various transformations when exposed to UV radiation. These reactions are often initiated by the absorption of photons, leading to excited electronic states that can then undergo chemical changes. The presence of hydroxyl radicals (•OH), which can be generated in the environment through photochemical processes, plays a crucial role in the degradation of these compounds.

Studies on the photo-induced degradation of naphthalene adsorbed on surfaces like silica (B1680970) gel in the presence of nitrites have shown that the primary initiating species is the hydroxyl radical, generated from the photolysis of NO₂. nih.gov This leads to a variety of reaction products, indicating that the aromatic ring system is susceptible to oxidative degradation under environmentally relevant conditions.

Key photo-induced transformations observed for naphthalene and its derivatives include:

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring is a common photo-induced reaction. For instance, the UV irradiation of naphthalene in aqueous solutions can yield naphthols.

Ring Cleavage: More extensive degradation can lead to the opening of the aromatic rings. Products such as 2-formylcinnamaldehyde, o-phthaldialdehyde, and phthalide (B148349) have been identified from the OH radical-initiated reaction of gas-phase naphthalene. nih.gov

Formation of Quinones: Oxidation can lead to the formation of quinones, such as 1,4-naphthoquinone. nih.gov These compounds are themselves photoactive and can undergo further degradation.

While these findings pertain to naphthalene, the presence of the reactive epoxide ring in this compound suggests that it would be at least as, if not more, susceptible to such photo-induced transformations. The epoxide ring can undergo ring-opening reactions upon photoexcitation, leading to highly reactive intermediates that can then rearrange or react with other species.

Table 1: Identified Photodegradation Products of Naphthalene

| Precursor | Reaction Condition | Identified Products |

| Naphthalene | Adsorbed on silica gel, UV light (>290 nm), in the presence of nitrites | 2-formylcinnamaldehyde, 1,4-naphthoquinone, nitronaphthol, o-phthaldialdehyde, phthalide, nitronaphthalene |

| 1-Naphthol (B170400) | Adsorbed on silica gel, UV light (>290 nm), in the presence of nitrites | Hydroxy-nitro-nitroso- and quinone compounds |

| 1,4-Naphthoquinone | Adsorbed on silica gel, UV light (>290 nm), in the presence of nitrites | Hydroxy-nitro-nitroso- and quinone compounds |

This table summarizes the findings from a study on the photo-induced degradation of naphthalene and its oxidation products, providing insight into the types of transformations that can occur. nih.gov

Impact of UV Light on Chemical Composition

The exposure of naphthalene-derived oxidation products to UV light has a significant impact on their chemical composition, generally leading to the formation of a complex mixture of smaller, more oxidized compounds. This has been particularly studied in the context of secondary organic aerosols (SOA) formed from the atmospheric oxidation of naphthalene. rsc.orgrsc.orgresearchgate.net

When SOA generated from the OH-initiated oxidation of naphthalene are exposed to UV radiation, a rapid degradation of high-molecular-weight compounds is observed. rsc.orgrsc.orgresearchgate.net This is accompanied by a loss of particle mass, indicating the formation of volatile products that can partition into the gas phase.

Key impacts of UV light on the chemical composition include:

Decrease in High-Molecular-Weight Species: A notable reduction in larger molecules, such as dimers with 20 carbon atoms (C₂₀), has been documented. rsc.orgrsc.orgresearchgate.net

Formation of Smaller, Unsaturated Products: The degradation of larger molecules is associated with the formation of smaller oligomers and more unsaturated species. rsc.org

Emission of Volatile Organic Compounds: Volatile products such as formic acid and formaldehyde (B43269) are released into the gas phase during the photodegradation of naphthalene-derived SOA. rsc.orgrsc.orgresearchgate.net

Role of Functional Groups: The presence of photolabile functional groups, such as hydroperoxides and carbonyls, within the naphthalene-derived products increases their susceptibility to degradation under UV light. rsc.orgrsc.orgresearchgate.net

Table 2: Observed Effects of UV Irradiation on Naphthalene-Derived Secondary Organic Aerosols

| Observation | Description |

| Mass Loss | A decrease in the total mass of the aerosol particles. |

| Degradation of Dimers | Significant reduction in the concentration of high-molecular-weight dimers (e.g., C₂₀ species). |

| Formation of Fragmentation Products | Appearance of smaller, often more unsaturated, molecules in the particle phase. |

| Gas-Phase Emissions | Release of volatile compounds like formic acid and formaldehyde. |

This table summarizes the general impacts of UV light on the chemical composition of secondary organic aerosols derived from naphthalene oxidation. rsc.orgrsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and stereochemistry. organicchemistrydata.org It is instrumental in identifying the products and intermediates formed from (1S,2R)-naphthalene 1,2-oxide and in tracing metabolic pathways.

Both proton (¹H) and carbon-13 (¹³C) NMR are vital for the structural assignment of molecules. By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity and spatial arrangement of atoms can be determined. mdpi.comresearchgate.net In the context of naphthalene (B1677914) oxide metabolism, NMR is used to confirm the structures of various products. For instance, ¹H and ¹³C NMR spectra are used to differentiate between isomers and to identify specific metabolites formed during reactions. researchgate.netarkat-usa.org Techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups in complex metabolic products. organicchemistrydata.org While specific spectral data for this compound itself is not detailed in the provided sources, the general application of NMR for structural analysis of naphthalene derivatives and their metabolites is well-established. nih.govhmdb.cahmdb.ca

Table 1: General Application of NMR in Naphthalene Metabolite Characterization

| NMR Technique | Information Provided | Application Example |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, including the number of different types of protons, their electronic environment, and neighboring protons. | Differentiating between isomeric naphthols by analyzing the distinct patterns of aromatic and aliphatic protons. arkat-usa.org |

| ¹³C NMR | Provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. | Identifying the carbon framework of naphthalene-derived diols and glutathione (B108866) conjugates, confirming the site of metabolic modification. mdpi.comhmdb.ca |

| 2D NMR (e.g., COSY, HMQC, HMBC) | Establishes correlations between protons (COSY) or between protons and carbons (HMQC, HMBC), revealing the connectivity of the entire molecule. | Mapping the complete structure of complex metabolites by tracing the connections between different atoms in the molecule. mdpi.com |

Deuterium (B1214612) (²H) labeling is a powerful tool for tracing the fate of atoms through a reaction sequence, providing critical insights into reaction mechanisms. acs.orgresearchgate.net One of the most significant applications in aromatic metabolism is the elucidation of the "NIH Shift." This phenomenon, named after the National Institutes of Health where it was discovered, describes the intramolecular migration of a substituent (like deuterium) during aromatic hydroxylation. clockss.org

When naphthalene is oxidized to naphthalene 1,2-oxide, the subsequent non-enzymatic rearrangement to 1-naphthol (B170400) can proceed via the NIH shift. asm.org If naphthalene is labeled with deuterium at the C1 or C2 position, the position of the deuterium in the resulting 1-naphthol product reveals the mechanism. nih.gov Studies have shown that the oxidation of deuterated naphthalene leads to 1-naphthol with a high retention of the deuterium label, which has migrated to an adjacent carbon. clockss.orgasm.org This finding provides strong evidence for the formation of an arene oxide intermediate, such as this compound, as direct hydroxylation would result in the complete loss of the deuterium label. asm.orgpearson.com

Table 2: Deuterium Labeling in the Study of the NIH Shift for Naphthalene Oxidation

| Experiment | Observation | Mechanistic Implication |

|---|---|---|

| Oxidation of [1-²H]naphthalene | Formation of 1-naphthol with high retention of deuterium, now at the C2 position. | The reaction proceeds through a naphthalene 1,2-oxide intermediate, followed by rearrangement (NIH Shift). asm.org |

Mass Spectrometry (MS) for Metabolite Identification and Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for identifying and quantifying metabolites, due to its high sensitivity and ability to determine molecular weights. researchgate.net It plays a crucial role in mapping the metabolic fate of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. researchgate.net This capability is critical for distinguishing between metabolites that may have the same nominal mass but different elemental formulas. For example, HRMS can be used to confirm the identity of naphthalene oxide-derived adducts with peptides or glutathione by matching the experimentally measured exact mass to the calculated theoretical mass of the proposed structure. researchgate.netucanr.edu This level of precision helps to confidently identify metabolites in complex biological matrices. core.ac.uk

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as a metabolite of interest) and its subsequent fragmentation to produce a characteristic pattern of product ions. researchgate.netresearchgate.net This fragmentation pattern serves as a structural fingerprint, providing valuable information about the molecule's connectivity and the location of modifications. nih.gov In the study of naphthalene metabolism, MS/MS is used to characterize the structure of various metabolites, including glutathione conjugates and protein adducts formed from naphthalene oxide. nih.govplos.org By analyzing the fragments, researchers can pinpoint the site of conjugation or adduction on the naphthalene ring system and on the conjugating molecule (e.g., a specific amino acid residue in a peptide). researchgate.netucanr.edu

Table 3: Application of Mass Spectrometry in Naphthalene Metabolite Analysis

| MS Technique | Function | Example Application |

|---|---|---|

| High-Resolution MS (HRMS) | Determines the exact mass and elemental formula of a metabolite. | Confirming the elemental composition of a naphthalene diol epoxide adduct to distinguish it from other potential modifications. ucanr.edu |

| Tandem MS (MS/MS) | Generates structural information through controlled fragmentation of a selected ion. | Identifying the specific cysteine residue in a model peptide that has been adducted by naphthalene 1,2-oxide by analyzing the b- and y-ion series in the fragment spectrum. nih.govresearchgate.net |

Microcalorimetry for Kinetic and Thermodynamic Parameter Determination

Microcalorimetry is a technique used to measure the minute heat changes that accompany chemical reactions or physical processes. This provides direct access to the thermodynamic and kinetic parameters of a reaction. nist.govmdpi.com

Heat-flow microcalorimetry has been employed to study the kinetics and thermodynamics of the acid-catalyzed ring-opening of naphthalene 1,2-oxide to form naphthols. nih.gov These experiments measure the heat evolved during the reaction, which directly relates to the reaction enthalpy (ΔH). For the aromatization of naphthalene 1,2-oxide, the reaction enthalpy was measured to be -51.3 ± 1.7 kcal mol⁻¹. nih.gov Such studies have revealed that naphthalene oxide possesses an unexpectedly low reactivity, which is attributed to a significant thermodynamic stability. nih.gov By measuring reaction rates at different temperatures, key kinetic parameters such as the activation energy can also be determined, providing a complete energetic profile of the reaction. science.gov

Table 4: Thermodynamic and Kinetic Data for Naphthalene 1,2-Oxide Ring Opening

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Reaction Enthalpy (ΔH) | -51.3 ± 1.7 kcal mol⁻¹ | Heat-flow Microcalorimetry | Indicates a highly exothermic and thermodynamically favorable aromatization reaction. nih.gov |

| Activation Energy (Ea) | Not specified in sources, but can be determined from temperature-dependent rate measurements. | Microcalorimetry | Defines the kinetic barrier to the ring-opening reaction, explaining its observed stability. mdpi.comscience.gov |

| Free Energy of Activation (ΔG‡) | Correlates linearly with the calculated enthalpy of carbocation formation. | Microcalorimetry and Computational | Provides insight into the transition state of the reaction, suggesting a carbocation-like intermediate. nih.gov |

Near-Infrared Magnetic Circular Dichroism (NIR MCD) Spectroscopy for Enzyme Active Site Characterization

Near-Infrared Magnetic Circular Dichroism (NIR MCD) spectroscopy is a powerful technique for elucidating the geometric and electronic structure of metal centers in enzymes. This method is particularly insightful for studying paramagnetic species, such as the non-heme ferrous (FeII) active sites found in enzymes that metabolize naphthalene, like naphthalene 1,2-dioxygenase (NDO). science.govstanford.edu NIR MCD measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, providing detailed information about the d-orbitals of the FeII center. stanford.edu

In the context of enzymes like NDO, which catalyze the initial step in naphthalene degradation, NIR MCD has been applied to characterize the coordination geometry of the FeII active site. science.gov The technique, often used in conjunction with variable-temperature, variable-field (VTVH) MCD, helps define the electronic structure of the ferrous site, which is crucial for understanding its reactivity with molecular oxygen and the substrate. science.govstanford.edu

The general approach involves recording NIR MCD spectra (typically in the 600-2000 nm range) at low temperatures, often using a superconducting magnet. stanford.edu The resulting spectra for FeII sites typically show two ligand-field transitions. pnas.org The energy and sign of these transitions are sensitive to the coordination number and geometry of the iron center. For instance, studies on other α-ketoglutarate-dependent nonheme ferrous enzymes demonstrate how substrate and cofactor binding alters the NIR MCD spectrum, reflecting changes in the FeII coordination environment from six-coordinate to five-coordinate, which is often a prerequisite for O2 activation. pnas.orgpnas.org